N-((1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compound is a sulfonamide derivative with a thiophene and a tetrahydronaphthalene group. Sulfonamides are a group of compounds known for their antibiotic properties . Thiophene is a five-membered aromatic ring with one sulfur atom . Tetrahydronaphthalene, also known as tetralin, is a polycyclic hydrocarbon derived from naphthalene by hydrogenation .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophenes can undergo electrophilic aromatic substitution reactions, and sulfonamides can react with bases or acids to form salts .Scientific Research Applications
Herbicidal Activity
N-(1-(thiophen-2-yl)cyclopropyl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its derivatives have been studied for their herbicidal activity. The stereochemical structure-activity relationship of these compounds was investigated, revealing that specific isomers demonstrate active forms for herbicidal use (Hosokawa et al., 2001).
Antimicrobial and Anticancer Properties
The compound and its derivatives have shown potential as antimicrobial agents. For instance, certain tetrahydronaphthalene-sulfonamide derivatives exhibited significant in vitro inhibitory activities against bacterial strains and Candida Albicans. Some of these compounds also demonstrated a safety profile towards human normal cells (Mohamed et al., 2021). Additionally, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, related to the compound , displayed potent cytotoxic activity against human cancer cell lines (Ravichandiran et al., 2019).
Neurological Research
In neurological research, derivatives of this compound have been synthesized for their potential as nerve growth factor (NGF) potentiators. For example, specific sulfonamide derivatives showed promise in enhancing NGF-induced neurite outgrowth, a crucial process in nerve cell development and regeneration (Williams et al., 2010).
Molecular Docking and Computational Studies
Molecular docking and computational studies involving derivatives of this compound have been conducted to understand their interaction with various biological targets. For example, certain derivatives showed potential 1KE4 inhibitor activity, indicating their possible use in targeted therapeutic applications (Vetrivelan, 2019).
Mechanism of Action
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S2/c20-23(21,16-8-7-14-4-1-2-5-15(14)12-16)19-13-18(9-10-18)17-6-3-11-22-17/h3,6-8,11-12,19H,1-2,4-5,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYAQKYDNWFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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